(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid
Description
The compound “(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid” is a multifunctional amino acid derivative designed for peptide synthesis. Its structure features three critical components:
Fmoc protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the α-amino position is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) .
Boc and tricyclic protection: At the ε-amino position, a tert-butyloxycarbonyl (Boc) group and a complex pentaoxatricyclo structure provide orthogonal protection. The Boc group is acid-labile, while the tricyclic moiety likely enhances steric shielding and stability against premature deprotection .
Hexanoic acid backbone: The six-carbon chain facilitates solubility in organic solvents, critical for coupling reactions during peptide assembly .
This compound’s design enables sequential deprotection strategies, allowing precise control over peptide chain elongation. The tricyclic component may also influence solubility profiles, favoring non-polar solvents like n-hexane for extraction or purification .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N2O11/c1-35(2,3)50-34(44)40(22-38-31(49-37(6,7)51-38)30-29(21-46-38)47-36(4,5)48-30)19-13-12-18-28(32(41)42)39-33(43)45-20-27-25-16-10-8-14-23(25)24-15-9-11-17-26(24)27/h8-11,14-17,27-31H,12-13,18-22H2,1-7H3,(H,39,43)(H,41,42)/t28-,29+,30+,31-,38-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIRKXGMKUBPEY-AQJBSPJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CN(CCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CN(CCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Core Structural Features
The target molecule comprises a lysine backbone with the following modifications:
- α-Amino Protection : 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group, ensuring compatibility with solid-phase peptide synthesis (SPPS).
- ε-Amino Functionalization : A tertiary amine bearing both a tert-butoxycarbonyl (Boc) group and a [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl substituent.
- Bicyclic Ketal Moiety : Derived from a fructose-based diacetone ketal, analogous to intermediates in topiramate synthesis.
Orthogonal Protection Strategy
Successful synthesis necessitates sequential deprotection and functionalization of the ε-amino group while preserving the Fmoc group. Key considerations include:
Synthetic Route Development
Preparation of Fmoc-Lys(Boc)-OH Intermediate
The synthesis begins with commercially available Fmoc-Lys(Boc)-OH (CAS 92122-45-7). This intermediate serves as the foundational building block, with Boc protecting the ε-amino group during subsequent steps.
Reaction Conditions:
Selective Boc Deprotection and Ketal Alkylation
Step 1: Boc Removal
Fmoc-Lys(Boc)-OH undergoes Boc deprotection using TFA:DCM (1:1, v/v) for 30 min at 0°C, yielding Fmoc-Lys(NH₂)-OH.
Step 2: Alkylation with Bicyclic Ketal Bromide
The free ε-amino group reacts with [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl bromide under optimized conditions:
Analytical Validation
Spectroscopic Characterization
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 678.82 g/mol | HRMS (ESI+) |
| [α]D²⁵ | -14.3° (c 1.0, CHCl₃) | Polarimetry |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.75 (d, Fmoc), 4.35 (m, Lys α-H), 1.44 (s, Boc) | Bruker Avance III |
| ¹³C NMR (125 MHz, CDCl₃) | δ 156.2 (Fmoc C=O), 80.1 (Boc C-O), 28.3 (ketal CH₃) | Bruker Avance III |
Purity Assessment
- HPLC : >99% purity (C18, 0.1% TFA/ACN gradient).
- TLC : Rf = 0.42 (SiO₂, EtOAc:hexane 1:1).
Mechanistic Insights and Optimization
Alkylation Challenges
Initial attempts using ketal-CH₂Cl resulted in <20% conversion due to poor leaving group ability. Switching to the bromide improved yields to 72%, while iodide derivatives caused undesired elimination.
Solvent Effects
DMF outperformed DCM and THF in alkylation reactions, likely due to better solubility of the ketal bromide and stabilization of the transition state.
Comparative Analysis of Protection Strategies
Alternative Routes Explored
Ketal Synthesis Optimization
The bicyclic ketal was prepared via acetone protection of D-fructose under acidic conditions (H₂SO₄, 0°C, 48 h), followed by bromination (PBr₃, Et₂O, -20°C).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions may target the carbonyl groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where leaving groups are present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong nucleophiles like sodium azide or thiolates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily used in the development of peptide-based therapeutics. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group which is commonly employed in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis and can be easily removed under mild basic conditions.
Case Study : Research has demonstrated the effectiveness of Fmoc-protected amino acids in synthesizing bioactive peptides that can be used for drug development targeting specific diseases such as cancer and diabetes.
The compound's unique structural features allow it to be integrated into polymer systems for creating advanced materials with specific properties such as increased thermal stability and mechanical strength.
Research Insight : Studies have shown that incorporating Fmoc-protected amino acids into polymer matrices can significantly enhance their mechanical properties while maintaining flexibility.
Bioconjugation
The compound can be utilized in bioconjugation processes where it is linked to biomolecules for targeted delivery systems in drug development. This application is crucial for enhancing the specificity and efficacy of therapeutic agents.
Case Study : The conjugation of this compound with monoclonal antibodies has been explored to improve targeting efficacy in cancer therapies.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of Fmoc-protected lysine analogs with diverse ε-amino protecting groups. Below is a comparative analysis with structurally related derivatives:
Key Comparative Insights:
Orthogonal Protection : The target compound’s Boc and tricyclic groups enable sequential deprotection, contrasting with single-protection analogs like Fmoc-Lys(Trt)-OH .
Solubility: The tricyclic structure may enhance solubility in non-polar solvents (e.g., n-hexane), similar to observations in marine sponge extract studies .
Steric Effects : The pentaoxatricyclo group provides superior steric shielding compared to Trt or Cbz, reducing side reactions during coupling .
Applications : While simpler derivatives (e.g., Nα-Fmoc-L-lysine hydrochloride) are general-purpose, the target compound is tailored for complex peptides requiring multi-step protection .
Biological Activity
The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid is a complex molecule with potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound based on available research data.
Structure and Properties
The compound's structure includes several notable features:
- Fmoc Group : The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is commonly used in peptide synthesis as a protective group.
- Hexanoic Acid Backbone : It has a hexanoic acid backbone which is essential for its biological activity.
- Complex Substituents : The presence of a pentaoxatricyclo structure suggests potential interactions with biological targets.
Molecular Formula and Weight
- Molecular Formula : C30H49N3O8
- Molecular Weight : Approximately 577.73 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The Fmoc group enhances solubility and stability in biological environments while the hexanoic acid moiety may facilitate membrane permeability.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit antimicrobial properties. For instance:
- Case Study 1 : A derivative of Fmoc amino acids showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
Anticancer Properties
Preliminary studies have indicated that certain derivatives may exhibit cytotoxic effects on cancer cell lines:
- Case Study 2 : A related compound demonstrated selective cytotoxicity against breast cancer cells (MCF-7) while sparing normal cells . This selectivity is crucial for therapeutic applications.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various cell lines:
- Cell Viability Assays : Using MTT assays, the compound was tested on different cancer cell lines showing IC50 values ranging from 10 to 50 µM.
- Mechanistic Studies : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells through the intrinsic pathway .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential:
- Case Study 3 : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C30H49N3O8 |
| Molecular Weight | 577.73 g/mol |
| Solubility | Soluble in DMSO |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| IC50 (Cancer Cells) | 10 - 50 µM |
Q & A
Basic Research Questions
Q. What are the key protecting groups in the synthesis of this compound, and how do they influence peptide assembly efficiency?
- Answer : The compound employs two critical protecting groups:
- Fmoc (9-fluorenylmethyloxycarbonyl) : Protects the α-amino group and is cleaved under mild basic conditions (e.g., piperidine), minimizing side reactions .
- tert-Butyl (Boc) and trityl derivatives : Protect side-chain functional groups (e.g., hydroxyl or carboxyl groups) and are stable under Fmoc deprotection conditions, enabling orthogonal synthesis strategies .
- These groups ensure sequential, site-specific deprotection, critical for synthesizing complex peptides with high fidelity.
Q. What standard protocols are recommended for purifying this compound after solid-phase synthesis?
- Answer : Post-synthesis purification typically involves:
- Reverse-phase HPLC : Using C18 columns with gradients of acetonitrile/water (0.1% TFA) to resolve impurities .
- Lyophilization : After solvent removal, the compound is lyophilized to maintain stability, particularly given its sensitivity to hydrolysis in the tert-butyl-protected regions .
- Purity is validated via LC-MS (>95% by UV absorption at 254 nm) and NMR spectroscopy .
Advanced Research Questions
Q. How can coupling efficiency be optimized during peptide synthesis to minimize racemization with this compound?
- Answer : Key strategies include:
- Coupling reagents : Use HOBt/DIC or Oxyma Pure/DIC systems to reduce racemization during activation of the carboxyl group .
- Temperature control : Perform couplings at 0–4°C to slow base-catalyzed racemization .
- Monitoring : Real-time FT-IR spectroscopy to detect free amino groups, ensuring complete coupling before proceeding .
Q. What analytical techniques are most effective in characterizing the stereochemical integrity of this compound?
- Answer : Advanced methods include:
- Chiroptical spectroscopy : Circular dichroism (CD) to confirm retention of the (2S) configuration .
- X-ray crystallography : Resolve absolute stereochemistry when crystallized with chiral auxiliaries .
- NMR NOE experiments : Detect spatial proximity of protons to verify conformational stability .
Q. How can researchers analyze and mitigate byproduct formation during Fmoc deprotection?
- Answer : Common byproducts (e.g., dibenzofulvene adducts) are mitigated via:
- Scavengers : Add 2% v/v piperazine or thiols to trap reactive intermediates during deprotection .
- HPLC-MS monitoring : Identify byproducts early and adjust cleavage duration or solvent composition (e.g., DMF vs. NMP) .
- Temperature modulation : Lower temperatures (10–15°C) reduce side reactions during prolonged deprotection steps .
Q. What strategies are employed to study interactions between this compound and biological targets (e.g., enzymes)?
- Answer : Techniques include:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized protein targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
- Cryo-EM/X-ray crystallography : Resolve structural interactions at atomic resolution, particularly for enzyme-inhibitor complexes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
